2,5-dioxotetrahydrofuran-3,4-diyl diacetate

Description

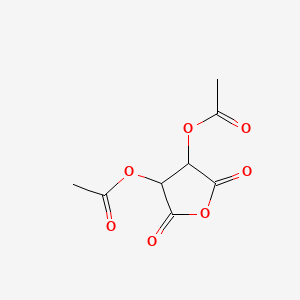

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyloxy-2,5-dioxooxolan-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKITKDHDMPGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978535 | |

| Record name | 2,5-Dioxooxolane-3,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-74-5 | |

| Record name | Tartaric anhydride, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxooxolane-3,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dioxotetrahydrofuran 3,4 Diyl Diacetate and Its Precursors

Classical Synthetic Routes to 2,5-Dioxotetrahydrofuran-3,4-diyl Diacetate

The primary and most well-established method for synthesizing this compound involves the use of tartaric acid as a readily available chiral precursor.

Synthesis from L(+)-Tartaric Acid and Acetic Anhydride (B1165640)

The reaction of L(+)-tartaric acid with acetic anhydride is a cornerstone for the production of (+)-diacetyl-L-tartaric anhydride, the common name for (3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl diacetate. This process involves the simultaneous acetylation of the two hydroxyl groups and the dehydration of the dicarboxylic acid to form the cyclic anhydride.

The reaction is typically carried out by heating a mixture of L(+)-tartaric acid and an excess of acetic anhydride. A catalyst, such as sulfuric acid, is often employed to accelerate the reaction. The process is generally efficient, affording the desired product in good yields. A representative procedure involves treating anhydrous, powdered L(+)-tartaric acid with a solution of concentrated sulfuric acid in acetic anhydride. The mixture is heated under reflux, and upon cooling, the product crystallizes and can be isolated by filtration.

| Reactants | Catalyst | Yield | Melting Point |

| L(+)-Tartaric Acid, Acetic Anhydride | Sulfuric Acid | 71-77% | 133-134 °C |

This interactive table summarizes the key parameters for the synthesis of (3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl diacetate from L(+)-tartaric acid.

Exploration of Alternative Synthetic Pathways

While the direct acetylation and dehydration of tartaric acid is the most common route, other potential synthetic strategies can be envisaged. These alternative pathways, though less frequently employed, could involve the modification of other succinic anhydride derivatives or the cyclization of appropriately substituted acyclic precursors. For instance, the dihydroxylation of maleic anhydride followed by acetylation could theoretically yield the target molecule, although controlling the stereochemistry would be a significant challenge. Another conceptual approach could involve the construction of the tetrahydrofuran (B95107) ring system from smaller, functionalized molecules through a convergent synthesis. However, the high efficiency and stereochemical integrity of the classical route from tartaric acid have limited the extensive exploration of these alternatives for this specific compound.

Enantioselective Synthesis and Stereochemical Control

The stereochemistry of this compound is of paramount importance, as its utility as a chiral synthon is dependent on its enantiomeric purity. The synthesis of specific stereoisomers is achieved by selecting the appropriate enantiomer of the tartaric acid starting material.

Synthesis of (3R,4R)-2,5-Dioxotetrahydrofuran-3,4-diyl Diacetate

The synthesis of the (3R,4R) enantiomer, also known as (+)-diacetyl-L-tartaric anhydride, is accomplished using L-(+)-tartaric acid as the chiral precursor. The reaction with acetic anhydride proceeds with retention of configuration at the two stereocenters. This stereospecificity is a key advantage of this synthetic route, allowing for the direct transfer of chirality from the starting material to the product. The resulting (3R,4R) configuration is dictated by the inherent stereochemistry of the naturally abundant L-(+)-tartaric acid.

Synthesis of (3S,4S)-2,5-Dioxotetrahydrofuran-3,4-diyl Diacetate

Analogous to the synthesis of the (3R,4R) enantiomer, the (3S,4S) stereoisomer is prepared from D-(-)-tartaric acid. The reaction conditions are similar, involving treatment with acetic anhydride in the presence of a suitable catalyst. The use of the D-(-) enantiomer of tartaric acid ensures the formation of the (3S,4S) product, again with retention of the stereochemical integrity of the starting material. This allows for access to the opposite enantiomer of the target compound, which is crucial for the synthesis of a diverse range of chiral molecules.

Methodologies for Controlling Stereoisomer Formation

The primary methodology for controlling the formation of stereoisomers of this compound is substrate control. The inherent chirality of the tartaric acid starting material directly dictates the absolute configuration of the product. The reaction mechanism, involving intramolecular nucleophilic attack to form the anhydride ring, proceeds in a way that does not affect the stereocenters.

This reliance on the chiral pool of tartaric acid is a highly efficient strategy for asymmetric synthesis. The availability of both L-(+) and D-(-) forms of tartaric acid allows for the selective synthesis of either the (3R,4R) or (3S,4S) enantiomer of the diacetate anhydride. The high fidelity of this stereochemical transfer from reactant to product obviates the need for chiral auxiliaries or asymmetric catalysts in this specific transformation. Therefore, the control of stereoisomer formation is effectively achieved by the judicious selection of the appropriate tartaric acid enantiomer.

Reactivity and Mechanistic Investigations of 2,5 Dioxotetrahydrofuran 3,4 Diyl Diacetate

Ring-Opening Reactions and Subsequent Derivatization Strategies

The core reactivity of 2,5-dioxotetrahydrofuran-3,4-diyl diacetate is characterized by its susceptibility to nucleophilic attack at the carbonyl carbons of the anhydride (B1165640) ring. This reactivity serves as a foundation for various synthetic strategies, leading to a diverse array of functionalized molecules.

Methanolysis to Form Acetoxy-Methoxybutanoic Acid Derivatives

The reaction of this compound with methanol (B129727) is a classic example of alcoholysis, a type of nucleophilic acyl substitution. In this reaction, the methanol molecule acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the tetrahydrofuran (B95107) ring and the formation of a monoester of diacetyltartaric acid. The product of this reaction is a derivative of acetoxy-methoxybutanoic acid. The esterification is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the newly formed carboxylic acid. Alternatively, the reaction can be acid-catalyzed. This process is generally regioselective, with the alcohol preferentially attacking one of the two non-equivalent carbonyl groups.

Reactions with Amines to Form Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine derivatives from this compound typically proceeds through a two-step sequence. The initial reaction with a primary amine leads to the formation of a pyrrolidine-2,5-dione, also known as a succinimide (B58015) derivative. mdpi.comresearchgate.net This occurs via the initial ring-opening of the anhydride by the amine to form a monoamide intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the imide ring.

Diacyl tartrimides, which are derivatives of pyrrolidine-2,5-dione, are valuable chiral starting materials that can be converted into enantiomerically pure vicinal dihydroxy-, diamino-, or difluoropyrrolidines. researchgate.netresearchgate.net The conversion of the pyrrolidine-2,5-dione intermediate to a pyrrolidine requires a reduction step. This reduction can be achieved using various reducing agents, such as lithium triethylborohydride, which can reduce the lactam (amide) functionality within the ring to an amine, yielding the final polyhydroxylated pyrrolidine derivative. nih.gov

Reactions with Aromatic Amines to Form Imide Derivatives

The reaction of this compound with aromatic primary amines can yield either N-substituted imides or the intermediate open-chain amides, depending on the electronic and steric properties of the substituents on the aromatic ring. benthamscience.com The initial step is the nucleophilic attack of the amine on a carbonyl carbon, leading to the ring-opened diacetyltartaric monoamide. Subsequent heating can induce cyclization to the corresponding imide.

Research has shown a distinct pattern in the products based on the substitution of the aniline (B41778) reactant. benthamscience.com

Ortho-substituted amines : Due to steric hindrance from the ortho-substituent, the reaction typically stops at the monoamide stage, regardless of whether the substituent is electron-donating or electron-withdrawing.

Para-substituted amines : These generally proceed to form the imide product. benthamscience.com

Meta-substituted amines : The outcome is dictated by the electronic nature of the substituent. Electron-donating groups on the meta position facilitate the cyclization to the imide, whereas electron-withdrawing groups favor the formation of the stable monoamide. benthamscience.com

| Amine Substituent Position | Substituent Type | Predominant Product |

|---|---|---|

| Ortho | Electron-donating or -withdrawing | Amide |

| Para | Not specified | Imide |

| Meta | Electron-withdrawing | Amide |

| Meta | Electron-donating | Imide |

Formation of Bolaamphiphiles via Reaction with Naphthalene (B1677914) Diimide Derivatives

Bolaamphiphiles are molecules that have hydrophilic groups at both ends of a long hydrophobic chain. While there is no specific literature detailing the reaction of this compound with naphthalene diimide derivatives, the principles of bolaamphiphile synthesis allow for a hypothetical pathway. Tartaric acid and its derivatives can serve as the polar head groups in these structures. nih.gov Naphthalene diimides are large, planar aromatic structures that can be functionalized to act as part of the hydrophobic core or as a linking unit. frontiersin.orgbeilstein-journals.org A potential synthetic route could involve the reaction of a functionalized naphthalene diimide, for instance, a diamino-substituted naphthalene diimide, with two equivalents of this compound. This would result in a symmetrical bolaamphiphile with the tartaric acid derivative serving as the polar head groups.

Involvement in Oxidative Coupling Reactions, e.g., PIDA-mediated

Phenyliodine(III) diacetate (PIDA) is a hypervalent iodine reagent widely used as an oxidizing agent in organic synthesis for various coupling reactions, including the formation of C-C and C-N bonds. mdpi.com While there are no specific documented examples of PIDA-mediated oxidative coupling reactions involving this compound as a substrate in the provided search results, the general reactivity of PIDA suggests potential applications. PIDA can mediate the oxidative coupling of anilines and other nucleophiles. umich.edu It is plausible that this compound or its derivatives could participate in such reactions, either as a substrate or as a chiral auxiliary, to generate novel coupled products. However, without experimental data, this remains a theoretical application.

Detailed Analysis of Reaction Mechanisms Involving the Tetrahydrofuran Ring

The fundamental reaction mechanism for the derivatization of this compound is the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. libretexts.org

The process can be described in two primary steps:

Addition of the Nucleophile : A nucleophile (e.g., an alcohol or an amine) attacks the electrophilic carbonyl carbon. This breaks the π bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.com

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen reforms the π bond of the carbonyl group. Simultaneously, the bond to the leaving group—in this case, the rest of the anhydride ring—is cleaved. masterorganicchemistry.com This results in the ring-opening of the tetrahydrofuran moiety and the formation of a new derivative, such as an ester or an amide, with a newly formed carboxylic acid group.

Influence of Stereochemistry on Reaction Pathways and Product Selectivity

The inherent chirality of this compound, a derivative of tartaric acid, plays a pivotal role in directing the course of its chemical reactions. The spatial arrangement of the substituents on the tetrahydrofuran ring significantly influences the accessibility of the carbonyl groups to nucleophiles, leading to distinct reaction pathways and a high degree of product selectivity. This stereochemical control is a cornerstone of its application in asymmetric synthesis and kinetic resolutions.

The reactivity of this compound is largely governed by the two stereogenic centers at the C-3 and C-4 positions. These chiral centers create a specific three-dimensional environment around the reactive anhydride group. Consequently, the approach of a nucleophile is subject to steric and electronic influences dictated by the absolute configuration of the anhydride. This principle is fundamental to its use in diastereoselective reactions, where the chiral anhydride differentiates between the prochiral faces of a substrate or the enantiomers of a racemic mixture.

A notable illustration of stereochemical influence on reaction pathways is observed in the aminolysis of this compound. The reaction with primary amines can proceed via two main pathways, leading to the formation of either diacetyltartaric monoamides or N-substituted diacetyltartrimides. Research has demonstrated that the choice between these pathways is not only dependent on the reaction conditions but is also significantly influenced by the stereochemistry and electronic properties of the reacting amine.

One study systematically investigated the reaction of (+)-diacetyl-L-tartaric anhydride with various aromatic primary amines. benthamscience.com The findings revealed a distinct pattern in product formation that was correlated with the substitution pattern on the aniline ring. This differentiation in reaction products underscores the sensitivity of the reaction pathway to the steric and electronic environment of the nucleophile as it interacts with the chiral electrophile.

Specifically, it was observed that ortho-substituted anilines, regardless of whether the substituent was electron-donating or electron-withdrawing, consistently yielded the corresponding monoamides. benthamscience.com In contrast, para-substituted anilines exclusively produced imides. The behavior of meta-substituted anilines was dependent on the electronic nature of the substituent; those with electron-withdrawing groups favored amide formation, while those with electron-donating groups resulted in imides. benthamscience.com

This selectivity can be attributed to the interplay of steric hindrance and the electronic effects of the substituents on the nucleophilicity of the amine and the stability of the intermediates. In the case of ortho-substituted anilines, steric hindrance likely disfavors the intramolecular cyclization required for imide formation, thus terminating the reaction at the monoamide stage. For para- and meta-substituted anilines, the electronic nature of the substituent modulates the nucleophilicity of the attacking amine and the stability of the tetrahedral intermediate, thereby influencing the propensity for cyclization to the imide.

The following table summarizes the observed product selectivity in the reaction of (+)-diacetyl-L-tartaric anhydride with substituted anilines, highlighting the profound impact of the amine's structure on the reaction outcome.

| Substituent Position on Aniline | Nature of Substituent | Predominant Product |

|---|---|---|

| Ortho | Electron-donating or Electron-withdrawing | Amide |

| Para | Electron-donating or Electron-withdrawing | Imide |

| Meta | Electron-withdrawing | Amide |

| Meta | Electron-donating | Imide |

Furthermore, the stereochemistry of this compound is the basis for its utility in the kinetic resolution of racemic alcohols and amines. In a kinetic resolution, the chiral anhydride reacts at different rates with the two enantiomers of a racemic nucleophile. This rate difference arises from the diastereomeric transition states formed between the chiral anhydride and each enantiomer of the nucleophile. The transition state leading to the reaction with one enantiomer is energetically more favorable, resulting in its preferential acylation. This allows for the separation of the faster-reacting enantiomer (as the acylated product) from the unreacted, slower-reacting enantiomer. The effectiveness of such resolutions is a direct consequence of the degree of stereochemical discrimination exerted by the chiral centers of the anhydride.

Structural Characterization and Spectroscopic Analysis of 2,5 Dioxotetrahydrofuran 3,4 Diyl Diacetate

Advanced Spectroscopic Methods for Molecular Elucidation

Spectroscopic methods provide a detailed view into the molecular structure of 2,5-dioxotetrahydrofuran-3,4-diyl diacetate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, also known as diacetyl tartaric acid anhydride (B1165640), ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of diacetyl tartaric acid anhydride is characterized by specific chemical shifts that correspond to the different types of protons present.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The spectrum for diacetyl tartaric acid anhydride shows characteristic peaks for the carbonyl carbons of the anhydride and acetate (B1210297) groups, as well as the methine carbons of the furan (B31954) ring.

Interactive Data Table: NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 5.8 | Singlet | Methine protons on the tetrahydrofuran (B95107) ring (CH-O-CO) |

| ¹H | 2.2 | Singlet | Methyl protons of the acetate groups (CH₃-CO) |

| ¹³C | 168.0 | - | Carbonyl carbons of the acetate groups (CH₃-C O) |

| ¹³C | 164.0 | - | Carbonyl carbons of the anhydride ring (O=C -O-C =O) |

| ¹³C | 72.0 | - | Methine carbons on the tetrahydrofuran ring (C H-O-CO) |

| ¹³C | 20.0 | - | Methyl carbons of the acetate groups (C H₃-CO) |

Mass Spectrometry Techniques (LC-MS, UPLC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular formula of this compound is C₈H₈O₇, corresponding to a monoisotopic mass of approximately 216.027 g/mol . While detailed mass fragmentation patterns for the standalone compound are not extensively documented in publicly available literature, its application as a derivatizing agent in Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is well-established.

In these applications, the anhydride is used to react with chiral molecules, such as amino acids or pharmaceuticals, to form diastereomers. These diastereomeric derivatives can then be separated and detected by LC-MS or UPLC-MS, allowing for the quantification of the individual enantiomers. The mass spectrometer in this context is used to detect and quantify the derivatized products.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for separating, identifying, and quantifying components in a mixture. While specific HPLC methods for the direct analysis and purity determination of this compound are not widely published, its role in chiral analysis is significant.

The compound, particularly the enantiomerically pure forms such as (+)-diacetyl-L-tartaric anhydride, is extensively used as a chiral derivatizing agent. This process involves reacting the anhydride with a racemic mixture of a target analyte. The resulting diastereomers possess different physicochemical properties and can be separated on a standard, achiral HPLC column, typically a C18 reversed-phase column. This methodology is a cornerstone of chiral analysis, enabling the separation and quantification of enantiomers of various compounds, including amino alcohols and drugs. The separation of these diastereomers is then monitored by a suitable detector, often UV/Vis or a mass spectrometer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features are the strong stretching vibrations of the carbonyl (C=O) groups.

The spectrum shows two distinct C=O stretching bands for the anhydride group, a characteristic feature of cyclic anhydrides, as well as a strong C=O stretching band for the ester groups of the diacetate moieties. Additionally, C-O stretching vibrations for the ester and anhydride functionalities are also present.

Interactive Data Table: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | Symmetric C=O stretching of the anhydride |

| ~1780 | Strong | Asymmetric C=O stretching of the anhydride |

| ~1740 | Strong | C=O stretching of the acetate esters |

| ~1230 | Strong | C-O stretching of the acetate esters |

| ~1070 | Medium | C-O stretching of the furan ring |

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Analysis

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no definitive crystal structure for this compound has been reported. Therefore, detailed information on its solid-state conformation, bond lengths, bond angles, and crystal packing is not currently available. The synthesis of high-quality single crystals suitable for X-ray diffraction analysis would be required to elucidate these structural features.

Conformational Analysis and Stereochemical Determination from Crystal Data

A detailed analysis of the molecular conformation and the definitive assignment of stereochemistry from crystal data is not possible without experimentally determined crystallographic information. Such an analysis would typically include:

A data table of key bond lengths and angles: This would provide insight into the geometry of the tetrahydrofuran ring and the attached diacetate groups.

A data table of relevant torsion angles: These values are critical for describing the puckering of the five-membered ring and the orientation of the substituent groups.

Without the foundational crystal structure data, these detailed structural parameters for this compound remain uncharacterized.

Investigation of Intermolecular Interactions and Packing in the Solid State

The manner in which molecules of this compound arrange themselves in the solid state and the non-covalent interactions that govern this packing are unknown without crystal structure data. A complete analysis would involve:

Identification and characterization of intermolecular forces: This would include a detailed description of any hydrogen bonds, halogen bonds, or other significant non-covalent interactions.

A data table summarizing key intermolecular contacts: This would list the distances and angles of these interactions.

In the absence of the necessary crystallographic studies, a scientifically accurate and detailed account of these aspects of the solid-state chemistry of this compound cannot be constructed. Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide the data needed for such a detailed structural discussion.

Theoretical and Computational Studies of 2,5 Dioxotetrahydrofuran 3,4 Diyl Diacetate

Molecular Modeling and Conformational Analysis

Detailed molecular modeling and conformational analysis studies specifically for 2,5-dioxotetrahydrofuran-3,4-diyl diacetate are not prominently featured in peer-reviewed literature. Such studies would typically involve the use of computational methods like molecular mechanics to determine the most stable three-dimensional arrangements (conformers) of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles defining the geometry of the tetrahydrofuran (B95107) ring and the orientation of the diacetate substituents would be calculated. The analysis would identify low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. However, specific data tables and detailed findings from such analyses for this compound are not currently published.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations could provide valuable information about its electronic structure, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential map. These calculations would help in understanding the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack. While DFT is a standard computational tool, specific studies applying it to this compound to generate detailed electronic structure data and reactivity descriptors are not found in the surveyed literature.

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a common practice to aid in the experimental characterization of chemical compounds. Techniques based on DFT and other ab initio methods can be used to calculate theoretical NMR (¹H and ¹³C) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Although these methods are widely used, a repository of computationally predicted spectroscopic parameters specifically for this compound is not publicly available.

In Silico Studies for Scaffold Design and Property Prediction

The tetrahydrofuran ring system is a common motif in medicinal chemistry and materials science. In silico studies often utilize such core structures, or "scaffolds," to design new molecules with desired properties. By computationally modifying the scaffold of this compound, researchers could explore a virtual library of derivatives to predict their potential biological activity, physicochemical properties (like solubility and lipophilicity), or other performance metrics. This approach accelerates the discovery of new drug candidates or materials. However, specific in silico studies that explicitly use the this compound scaffold for targeted design and property prediction are not documented in the available research.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Chiral Synthon for Enantiomerically Pure Compounds

2,5-Dioxotetrahydrofuran-3,4-diyl diacetate serves as a prominent chiral building block, or synthon, for the synthesis of enantiomerically pure compounds. Because it is derived from natural tartaric acid, it provides a cost-effective method to introduce specific stereochemistry into a target molecule. nih.gov This allows for the unambiguous setting of two stereocenters, which is crucial for the synthesis of complex natural products and bioactive molecules. nih.gov

Its application as a chiral auxiliary enables control over the stereochemistry of chemical reactions, guiding the formation of specific enantiomers of a desired product. In kinetic resolutions, the anhydride (B1165640) reacts at different rates with the two enantiomers of a racemic mixture, such as an amine or alcohol. This rate difference allows for the separation of the enantiomers, as one is selectively acylated while the other remains largely unreacted. The stereochemical outcome of these reactions is determined by the steric and electronic interactions between the chiral anhydride and the enantiomers of the nucleophile.

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the anhydride functional group makes this compound an excellent precursor for the synthesis of various heterocyclic compounds. The reaction typically involves a nucleophilic attack on one of the carbonyl carbons of the anhydride ring by an amine. youtube.com

The synthesis of pyrrolidine (B122466) derivatives, specifically those containing the pyrrolidine-2,5-dione (succinimide) core, can be achieved using this compound. In a multi-step synthesis, the anhydride is first reacted with a long-chain amine to form a diacetoxysuccinamide intermediate. nih.gov This intermediate is then treated with thionyl chloride and pyridine (B92270) to induce cyclization, forming the pyrrolidine-2,5-dione ring. nih.gov This process yields compounds such as 4-(acetyloxy)-1-alkyl-2,5-dioxopyrrolidin-3-yl acetate (B1210297), which are functionalized pyrrolidine derivatives. nih.gov The pyrrolidine ring is a significant structural motif found in many biologically active alkaloids and pharmaceutical drugs. nih.gov

The reaction of this compound with primary amines is a key method for synthesizing N-substituted diacyl tartrimides, which are five-membered heterocyclic imides. These tartrimides are valuable chiral building blocks for various asymmetric syntheses. The formation of the imide ring occurs through a two-step mechanism. The first step is the aminolysis of the anhydride, which opens the ring to form a tartaric acid monoamide intermediate. The second step is an intramolecular cyclization of this intermediate, which, upon heating, eliminates a water molecule to yield the final imide product.

Research has shown that the outcome of the reaction with aromatic primary amines (whether it yields an imide or an amide) is influenced by the position and electronic nature of substituents on the aromatic ring. benthamscience.com

| Amine Reactant | Predominant Product |

| Para-substituted aromatic primary amines | Imide |

| Ortho-substituted aromatic primary amines | Amide |

| Meta-substituted (electron-donating group) | Imide |

| Meta-substituted (electron-withdrawing group) | Amide |

This table summarizes the influence of substituent patterns on the reaction of this compound with aromatic primary amines, based on findings from Naz et al. benthamscience.com

Tartaric acid monoamide derivatives are formed as intermediates during the synthesis of imides, as described above. They are the product of the initial nucleophilic attack of an amine on the anhydride ring. libretexts.org This ring-opening reaction, known as aminolysis, results in a molecule containing both a carboxylic acid and an amide functional group. researchgate.net Specifically, reacting O,O'-diacetyl-(2R,3R)-tartaric acid anhydride with chiral amines produces diastereomeric tartaric acid monoamides. asianpubs.org These compounds can be synthesized directly by reacting the anhydride with the corresponding amine, often in the presence of a base like triethylamine. asianpubs.org

Applications as a Derivatization Agent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net this compound is frequently employed as a chiral derivatizing agent, particularly for the separation of enantiomers. nih.gov

The process involves reacting the chiral anhydride with a racemic mixture of a compound, for example, amino alcohols or drugs like vigabatrin. nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated and quantified using standard, non-chiral chromatographic techniques like reversed-phase HPLC. asianpubs.orgnih.gov This indirect method of enantioseparation is a valuable tool for determining the absolute configuration of optically active compounds and for preparative-scale separations. asianpubs.org The effectiveness of this method has been demonstrated in the enantioseparation of the antiepileptic drug vigabatrin, where the anhydride was used to produce diastereomeric derivatives that were readily resolved. nih.govresearchgate.net

Application in Supramolecular Chemistry for Bolaamphiphile Synthesis

While direct synthesis of bolaamphiphiles using this compound is not extensively detailed in the provided results, related structures demonstrate the principle. Bolaamphiphiles are molecules that have hydrophilic head groups at both ends of a long, hydrophobic chain. The synthesis of novel unsymmetrical bolaamphiphiles has been achieved using a sugar residue as one hydrophilic head and a cationic glycine (B1666218) betaine (B1666868) moiety as the other, connected by a long oligomethylene chain. researchgate.net

The synthesis of long-chain tartaric acid diamides, which can be considered analogous to the hydrophilic portions of some bolaamphiphiles, has been accomplished starting from diacetoxysuccinic anhydride (a related compound). nih.gov This synthesis involves reacting the anhydride with long-chain amines to produce diacetoxysuccinamides, which are then hydrolyzed to form N,N'-dialkyl-2,3-dihydroxybutanediamides. nih.gov These tartaric acid-derived structures, with their polar heads and potential for long alkyl chains, are relevant to the design of ceramide-like compounds and other complex lipids used in creating artificial membranes and studying transdermal penetration. nih.gov

Precursor for Advanced Polymer Materials and Functional Films

This compound, known in much of the scientific literature as diacetyltartaric anhydride, serves as a notable precursor in the development of specialized polymers and functional films. Its bifunctional nature, combining a cyclic anhydride with acetylated hydroxyl groups, allows for its incorporation into various polymer backbones through processes like polycondensation and ring-opening polymerization. The inherent chirality and biodegradability derived from its tartaric acid core make it a compound of interest for creating advanced, functional, and environmentally benign materials.

Research into polymers derived from tartaric acid and its derivatives has highlighted their potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. While specific studies focusing exclusively on the homopolymerization of this compound are not extensively detailed in publicly available literature, its role as a comonomer and a cross-linking agent is more established. For instance, its anhydride ring is susceptible to nucleophilic attack, enabling reactions with diols and diamines to form polyesters and polyamides, respectively.

The primary application of this compound in polymer science appears to be in the synthesis of copolymers and modified natural polymers. For example, it can be reacted with mono- and diglycerides to create polymeric emulsifiers. Furthermore, the principles of polyanhydride chemistry suggest that this compound could be a monomer for producing biodegradable polyanhydrides, a class of polymers known for their surface-eroding properties which are highly valued in controlled drug release applications.

Functional films, particularly those with applications in food packaging and agriculture, have been developed using tartaric acid as a cross-linking agent for biopolymers like starch. This suggests a potential for this compound to be used in a similar capacity to modify the properties of biodegradable films, enhancing their mechanical strength and barrier properties.

Despite its potential, a significant portion of the research on tartaric acid-based polymers utilizes derivatives with other protecting groups for the hydroxyl functions, such as isopropylidene acetals, before polymerization. Detailed research findings and comprehensive data on the specific thermal and mechanical properties of homopolymers or copolymers derived directly from this compound are not widely available in current scientific literature. The following table provides a conceptual framework for the types of polymers that could be synthesized from this precursor and the potential properties of interest, based on related tartaric acid-derived polymers.

Table 1: Potential Polymers Derived from this compound and Their Projected Properties

| Polymer Type | Comonomer(s) | Potential Synthesis Route | Expected Polymer Characteristics | Potential Applications |

| Polyester | Aliphatic Diols (e.g., 1,4-butanediol) | Ring-Opening Copolymerization | Biodegradable, potentially semi-crystalline, tunable thermal properties. | Biomedical scaffolds, biodegradable packaging films. |

| Polyamide | Aliphatic Diamines (e.g., hexamethylenediamine) | Polycondensation | Enhanced thermal stability compared to polyesters, potential for hydrogen bonding. | High-performance biodegradable fibers, engineering plastics. |

| Polyanhydride | Dicarboxylic Acids (as comonomer) | Melt Polycondensation | Surface-eroding, hydrolytically labile, suitable for controlled release. | Drug delivery matrices, implantable medical devices. |

Further dedicated research is necessary to fully elucidate the synthesis-structure-property relationships for polymers derived directly from this compound and to populate detailed data tables of their specific characteristics.

Derivatives and Analogues of 2,5 Dioxotetrahydrofuran 3,4 Diyl Diacetate

Acetyl-Protected Tartaric Anhydride (B1165640) Analogues

Acetyl-protected tartaric anhydride, formally known as (3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl diacetate, is part of a broader class of O,O'-diacyltartaric acid anhydrides. These compounds are valuable chiral building blocks in organic synthesis. The general method for their preparation involves the acylation of tartaric acid, a reaction that accomplishes both the esterification of the two hydroxyl groups and the dehydration of the two carboxylic acid groups to form the cyclic anhydride.

The synthesis can be achieved using various acylating agents, such as acid anhydrides or acid chlorides. pw.edu.pl For instance, the reaction of tartaric acid with acetic anhydride in the presence of a catalyst like concentrated sulfuric acid yields diacetyl-tartaric anhydride. orgsyn.org The reaction can be vigorous and may require careful temperature control. orgsyn.org The use of a solvent, such as xylene, can prevent the reaction mixture from solidifying, making the process more manageable and simplifying purification. pw.edu.pl

A variety of catalysts can be employed to facilitate these syntheses, including mineral acids (sulfuric, phosphoric), organic acids (p-toluenesulfonic), and Lewis acids (AlCl₃, FeCl₃, ZnCl₂). pw.edu.plgoogle.com The choice of acylating agent and catalyst allows for the creation of a wide range of analogues with different acyl groups. A significant advantage of some modern methods is the use of a chlorinating agent like thionyl chloride in conjunction with a carboxylic acid. This converts the carboxylic acid by-product formed during the reaction into an acid chloride in situ, allowing for more efficient use of the acylating agent. pw.edu.plgoogle.com

The table below summarizes various O,O'-diacyltartaric acid anhydrides that have been synthesized, highlighting the diversity of the acyl group.

| Acyl Group (R) in RCO- | Common Name of Anhydride | Acylating Agent | Reference |

|---|---|---|---|

| Methyl | Diacetyltartaric Anhydride | Acetic Anhydride | orgsyn.org |

| Ethyl | Dipropionyltartaric Anhydride | Propionic Anhydride | pw.edu.pl |

| Phenyl | Dibenzoyltartaric Anhydride | Benzoyl Chloride | researchgate.net |

| p-Tolyl | Di-p-toluoyltartaric Anhydride | p-Toluoyl Chloride | google.com |

| Trichloromethyl | Bis(trichloroacetyl)tartaric Anhydride | Trichloroacetic Anhydride | pw.edu.pl |

| Trifluoromethyl | Bis(trifluoroacetyl)tartaric Anhydride | Trifluoroacetic Anhydride | pw.edu.pl |

Systematic Study of Substitution Patterns and Their Synthetic Utility

The reactivity of diacyltartaric anhydrides is significantly influenced by the substitution patterns of incoming nucleophiles, which in turn dictates the structure of the resulting products. A systematic study of the reaction between diacetyl-L-tartaric acid anhydride and various aromatic primary amines demonstrates this principle effectively. The outcome of the reaction—yielding either an imide or an amide—is dependent on the position (ortho, meta, or para) and the electronic nature (electron-donating or electron-withdrawing) of the substituents on the aromatic amine.

This differential reactivity provides significant synthetic utility, allowing for the selective synthesis of specific classes of chiral compounds.

Para-substituted amines consistently produce imides.

Ortho-substituted amines , regardless of whether the substituent is electron-donating or withdrawing, yield amides.

Meta-substituted amines show divided behavior: those with electron-withdrawing groups afford amides, while those with electron-donating groups furnish imides.

This predictable outcome based on substitution patterns allows for targeted synthesis of either chiral imides or amides, which are valuable intermediates in asymmetric synthesis.

The table below details the specific outcomes based on the substituent on the aromatic primary amine.

| Substituent Position | Substituent Nature | Product Type | Reference |

|---|---|---|---|

| Ortho | Electron Donating or Withdrawing | Amide | |

| Meta | Electron Withdrawing | Amide | |

| Meta | Electron Donating | Imide | |

| Para | Electron Donating or Withdrawing | Imide |

Structurally Related Dioxotetrahydrofuran Compounds

2,5-Dioxotetrahydrofuran-3,4-diyl Diethanethioate

Detailed synthetic procedures and characterization for 2,5-dioxotetrahydrofuran-3,4-diyl diethanethioate are not extensively documented in readily available literature. However, the synthesis of such thioester analogues can be inferred from established methods for preparing thioesters from cyclic anhydrides. Generally, thioesters can be formed by the reaction of a cyclic anhydride with a thiol. wikipedia.orgnih.gov This reaction involves the nucleophilic ring-opening of the anhydride by the thiol to form a thiocarboxylic acid, which can then undergo further transformation. For instance, studies have shown that 1,4-diacids like succinic acid can form cyclic anhydrides under drying conditions, and when this occurs in the presence of thiols, thioesters are produced. nih.gov This suggests a plausible pathway for the synthesis of thioester derivatives of tartaric anhydride.

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride Derivatives

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic anhydride, also known as Tetralin Dianhydride (TDA), is a tetracarboxylic dianhydride. Its primary application is as a monomer in the synthesis of polyimides. labscoop.com The rigid, non-planar structure of TDA imparts desirable properties to the resulting polymers.

While the literature predominantly focuses on the synthesis and polymerization of TDA itself, derivatives can be conceptualized based on the synthesis of the core tetralin structure. For example, a novel fluoro-containing tetralin dianhydride has been prepared using maleic anhydride and p-fluorostyrene as starting materials. researchgate.net This demonstrates that substitutions, such as fluorine atoms, can be incorporated onto the aromatic ring of the tetralin structure. Furthermore, synthetic strategies involving Diels-Alder cascade reactions have been developed to create a variety of substituted tetralins, showcasing the potential to introduce diverse functional groups onto the tetralin skeleton, which could then be converted into dianhydride derivatives. acs.org

N-(2,5-Dioxotetrahydrofuran-3-yl)acetamide Derivatives

N-(2,5-Dioxotetrahydrofuran-3-yl)acetamide belongs to a class of compounds where one of the carboxyl groups of an amino acid (in this case, an acetyl-protected amino acid) has formed a cyclic anhydride with an adjacent carboxyl group. The acetamide (B32628) moiety itself is a common feature in many therapeutically active molecules. ias.ac.in

Derivatives of this parent structure are synthetically accessible. For instance, tartaric acid anhydride can react with primary amines to form N-alkyltartrimides, which are essentially N-substituted derivatives of the core 2,5-dioxotetrahydrofuran ring. These tartrimides can serve as intermediates for more complex derivatives. A notable example is the synthesis of long-chain tartaric acid diamides, which are developed as ceramide analogues. This multi-step synthesis proceeds through the formation of an N-alkyltartrimide, which is subsequently opened by another amine to yield the final nonsymmetrical tartramide.

Dibenzoate Analogues, e.g., (3R,4R)-2,5-Dioxotetrahydrofuran-3,4-diyl Dibenzoate

The dibenzoate analogue, O,O'-dibenzoyltartaric anhydride, is a prominent member of the diacyltartaric anhydride family. It is synthesized by the exhaustive acylation of tartaric acid, typically using benzoyl chloride. researchgate.net This reaction is analogous to the synthesis of the diacetate version and results in the esterification of the hydroxyl groups with benzoate (B1203000) moieties.

O,O'-dibenzoyltartaric acid and its anhydride are widely recognized as effective chiral resolving agents in both laboratory and industrial settings. researchgate.net Research into the benzoylation of unprotected tartaric acid has also revealed more complex reaction pathways. In addition to the expected di-acylated product, the formation of a previously undescribed mono-benzoyl tartaric anhydride has been reported, highlighting that the acylation can proceed via multiple routes. researchgate.net This finding opens pathways for the synthesis of nonsymmetrically substituted tartaric acid derivatives.

Comparative Analysis of Stereoisomeric Forms and Their Distinct Chemical Behavior

The stereochemistry of 2,5-dioxotetrahydrofuran-3,4-diyl diacetate, commonly known as diacetyltartaric anhydride, plays a pivotal role in defining its chemical and physical properties. The molecule possesses two stereogenic centers at the C-3 and C-4 positions of the tetrahydrofuran (B95107) ring. This gives rise to the potential for different stereoisomeric forms, primarily cis and trans diastereomers, and in the case of the cis isomer, a meso compound. The spatial arrangement of the two acetate (B1210297) groups relative to the anhydride ring profoundly influences the molecule's reactivity, stability, and interactions with other chiral molecules.

The most extensively studied stereoisomer is the trans-diastereomer, particularly the chiral enantiomers (+)-diacetyl-L-tartaric anhydride and (-)-diacetyl-D-tartaric anhydride. These are derived from the naturally occurring L-(+)-tartaric acid and synthetic D-(-)-tartaric acid, respectively. The trans-configuration refers to the acetate groups being on opposite sides of the furanose ring. In contrast, the cis-isomer would have both acetate groups on the same side of the ring. A meso form, which is achiral, would be the cis-isomer derived from meso-tartaric acid.

Detailed research findings that directly compare the full range of chemical behaviors between the cis, trans, and meso forms of this compound are not extensively documented in readily available literature. However, based on the established principles of stereochemistry and the known reactivity of the trans-isomers, a comparative analysis can be constructed.

Physical Properties and Stability

Diastereomers, by definition, have different physical properties. It is expected that the cis and trans isomers of this compound will exhibit differences in melting points, boiling points, solubility, and spectroscopic characteristics. The trans-isomer, (+)-diacetyl-L-tartaric anhydride, is a well-characterized crystalline solid. The differing spatial arrangement of the polar acetate and anhydride groups in the cis-isomer would lead to a different crystal lattice structure and, consequently, a different melting point.

The relative stability of the isomers is influenced by steric and electronic factors. In the trans-isomer, the two bulky acetate groups are positioned on opposite faces of the ring, minimizing steric hindrance. In the cis-isomer, these groups are on the same face, leading to greater steric strain. This suggests that the trans-isomers are likely to be thermodynamically more stable than the cis-isomers.

Table 1: Postulated Comparative Physical Properties of this compound Stereoisomers

| Property | trans-(+)-Diacetyl-L-tartaric anhydride | cis-Diacetyltartaric anhydride (meso) |

| Melting Point | Expected to be different | Expected to be different |

| Solubility | Expected to differ | Expected to differ |

| Thermodynamic Stability | Higher | Lower |

| Optical Activity | Optically active | Optically inactive (achiral) |

Chemical Reactivity

The chemical behavior of this compound is dominated by the reactivity of the anhydride functional group, which is susceptible to nucleophilic attack. The stereochemistry of the molecule dictates the steric environment around the electrophilic carbonyl carbons of the anhydride.

In the case of the trans-isomers, the chiral environment created by the acetate groups is effectively utilized in asymmetric synthesis and kinetic resolutions. When reacting with a racemic mixture of a chiral nucleophile (e.g., an alcohol or amine), the two enantiomers of the nucleophile will react at different rates with a single enantiomer of the trans-diacetyltartaric anhydride. This difference in reaction rates allows for the separation of the enantiomers.

The reactivity of the cis-isomer is expected to be influenced by the steric crowding of the two acetate groups on the same face of the ring. This could potentially hinder the approach of a nucleophile to the anhydride carbonyls, possibly leading to a lower reaction rate compared to the trans-isomer under identical conditions.

Table 2: Predicted Differences in Chemical Reactivity of Stereoisomers

| Reaction Type | trans-Isomers (Chiral) | cis-Isomer (meso) |

| Asymmetric Synthesis | Effective chiral auxiliary | Ineffective as a chiral auxiliary |

| Kinetic Resolution | Effective resolving agent | Ineffective as a resolving agent |

| Rate of Nucleophilic Attack | Less sterically hindered, potentially faster reaction | More sterically hindered, potentially slower reaction |

Spectroscopic Distinctions

The different spatial arrangements of the atoms in the cis and trans isomers will result in distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the coupling constants between the protons at C-3 and C-4 would be different for the cis and trans isomers due to their different dihedral angles, as described by the Karplus equation. The chemical shifts of these protons and the protons of the acetate groups would also likely differ due to the different anisotropic effects of the neighboring functional groups.

In IR spectroscopy, the carbonyl stretching frequencies of the anhydride and ester groups may show slight variations between the isomers due to differences in ring strain and electronic effects arising from their different geometries.

While specific experimental data for a direct comparison is scarce, the fundamental principles of stereochemistry strongly indicate that the stereoisomeric forms of this compound will exhibit distinct and predictable differences in their chemical and physical behavior.

Future Directions and Emerging Research Areas

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 2,5-dioxotetrahydrofuran-3,4-diyl diacetate involves the use of acetic anhydride (B1165640) and a strong acid catalyst, such as sulfuric acid. While effective, this method presents challenges in terms of sustainability, including the use of corrosive reagents and the generation of acetic acid as a byproduct. Current research efforts are geared towards developing greener and more atom-economical alternatives.

One promising area of exploration is the use of biocatalysis. tandfonline.com Enzymes, operating under mild conditions in aqueous media, offer the potential for highly selective and environmentally benign transformations. tandfonline.com The development of engineered enzymes could enable the direct and efficient conversion of tartaric acid or its derivatives to the target anhydride, minimizing waste and avoiding harsh reaction conditions. tandfonline.comnih.gov

Additionally, there is a growing interest in utilizing tartaric acid itself as a green catalyst in various organic transformations. patsnap.comacs.org This dual role as both a renewable feedstock and a catalyst aligns with the principles of green chemistry and may inspire novel, self-catalyzed or minimally catalyzed routes to its derivatives. The exploration of solvent-free reaction conditions or the use of greener solvents is another key aspect of sustainable synthesis development.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its established role as a chiral acylating agent for the resolution of amines and alcohols, researchers are investigating the untapped reactivity of this compound. The strained five-membered ring and the presence of multiple electrophilic centers suggest the potential for a variety of unconventional transformations.

The reaction of this compound with primary aromatic amines can lead to the formation of either amides or imides, with the outcome influenced by the electronic and steric properties of the amine. scielo.br This differential reactivity provides a basis for creating a diverse range of chiral molecules from a single starting material. Further exploration of these reactions with a broader scope of nucleophiles could unveil new synthetic pathways.

Moreover, the diacetate functionality and the anhydride ring offer multiple sites for modification, opening avenues for the synthesis of novel tartaric acid derivatives with unique properties and applications. Research into the controlled ring-opening of the anhydride under various conditions could lead to the development of new functionalized chiral building blocks.

Advanced Applications in Asymmetric Synthesis and Catalysis

The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, primarily as a chiral auxiliary. doi.org By temporarily attaching this chiral fragment to a prochiral molecule, it can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure compounds. acs.org

Future research in this area is likely to focus on the development of new and more efficient asymmetric transformations that utilize this chiral auxiliary. This includes its application in the synthesis of complex natural products and active pharmaceutical ingredients. nih.gov The design of novel catalytic systems where this compound or its derivatives act as chiral ligands for metal catalysts is another promising direction. Such catalysts could enable a wide range of enantioselective reactions with high efficiency and selectivity.

Furthermore, the use of tartaric acid and its derivatives for the kinetic resolution of racemic mixtures continues to be an active area of research. patsnap.comscispace.com Innovations in this field could lead to more efficient and scalable methods for the separation of enantiomers, a critical process in the pharmaceutical industry.

Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis

The synthesis of chiral compounds on an industrial scale often faces challenges related to safety, efficiency, and reproducibility. Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream rather than in a batch reactor, offers significant advantages in addressing these challenges. acs.orgresearchgate.net

Automation and high-throughput screening technologies can be coupled with flow chemistry to rapidly optimize reaction conditions and explore a wider range of substrates. This approach can accelerate the discovery of new applications for this compound and facilitate its scalable and cost-effective production.

Multi-disciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique structural features of this compound, including its chirality and multiple functional groups, make it an attractive building block for the creation of novel functional materials. This has opened up exciting opportunities for multi-disciplinary research at the intersection of synthetic chemistry and materials science.

One significant area of focus is the development of biodegradable polymers. By incorporating tartaric acid-based monomers like this compound into polyesters and polyamides, it is possible to create materials that are both derived from renewable resources and are biodegradable. researchgate.netnih.gov The chirality of the monomer can also influence the properties of the resulting polymer, such as its thermal stability and degradation behavior. nih.gov

Q & A

Basic: What are the standard laboratory synthesis protocols for 2,5-dioxotetrahydrofuran-3,4-diyl diacetate?

The compound is typically synthesized via acetylation of L-tartaric acid derivatives. A common method involves reacting L-tartaric acid with acetic anhydride under controlled acidic or basic conditions. Key steps include:

- Reagent stoichiometry : A 2:1 molar ratio of acetic anhydride to L-tartaric acid ensures complete diacetylation.

- Temperature control : Reactions are conducted at 40–60°C to avoid decomposition of the anhydride product.

- Purification : Crystallization from ethyl acetate/hexane mixtures yields high-purity (>97%) product, confirmed by melting point analysis and HPLC .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the diacetate structure. Key signals include acetyl methyl protons (δ 2.0–2.2 ppm) and furanoid carbonyl carbons (δ 165–175 ppm) .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves stereochemistry, confirming the (3R,4R) configuration. For example, C–O bond lengths in the furan ring (1.36–1.42 Å) and dihedral angles (85–90°) are diagnostic .

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 217.1 .

Advanced: How can researchers optimize stereochemical control during synthesis?

- Chiral auxiliaries : Use enantiopure L-tartaric acid precursors to avoid racemization.

- Reaction monitoring : In situ IR spectroscopy tracks acetyl group incorporation (C=O stretch at 1760–1820 cm).

- Crystallization solvents : Polar aprotic solvents (e.g., acetonitrile) enhance enantiomeric excess (>99% ee) by favoring the (3R,4R) diastereomer .

Advanced: How to resolve contradictions in X-ray crystallographic data for related dihydrofuran derivatives?

- Refinement protocols : SHELXL refinement with TWIN/BASF commands addresses twinning or disordered crystals, as seen in brominated analogs (e.g., 3,4-dibromo-2,5-dihydrofuran structures) .

- Validation tools : The IUCr CheckCIF tool identifies outliers in bond angles/distances (e.g., Br⋯Br contacts < 3.4 Å may indicate packing artifacts) .

Advanced: What computational methods predict reactivity in asymmetric catalysis applications?

- DFT studies : B3LYP/6-31G(d) calculations model nucleophilic attack on the anhydride carbonyl. For example, the LUMO at −2.1 eV localizes on the furan ring, favoring ring-opening reactions .

- MD simulations : Solvent effects (e.g., THF vs. DCM) on transition-state energetics can guide solvent selection for enantioselective syntheses .

Advanced: How to address nomenclature discrepancies in literature for this compound?

- IUPAC guidelines : Prioritize the systematic name This compound over trade names.

- CAS registry cross-check : Use CAS 6283-74-5 to unify references, avoiding aliases like "diacetyl-L-tartaric anhydride" in formal reports .

Methodological: What purification strategies mitigate byproducts in scaled-up syntheses?

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted tartaric acid.

- Recrystallization : Sequential cooling from refluxing acetonitrile yields >99% purity, verified by TLC (R = 0.45 in 1:1 EtOAc/hexane) .

Methodological: How to analyze degradation products under hydrolytic conditions?

- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% MeCN in HO) detect hydrolysis to monoacetates (retention time ~8.2 min) and tartaric acid (RT ~3.5 min) .

- Kinetic studies : Pseudo-first-order rate constants (k = 0.12 h at pH 7) quantify stability in aqueous buffers .

Advanced: What role does this compound play in polymer chemistry?

- Monomer for polyesters : Copolymerization with diols (e.g., ethylene glycol) via ring-opening polymerization forms biodegradable polyesters with ~15,000 Da .

- Crosslinking agent : Reacts with epoxides to form networks with tunable glass transition temperatures (T = 60–120°C) .

Methodological: How to troubleshoot low yields in catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.